MK-5046

説明

MK5046 is a novel bombesin receptor subtype-3 agonist. MK5046 effectively reduced body weight in rats and caused modest increases in body temperature, heart rate, and blood pressure. MK-5046 is the first BRS-3 agonist with properties suitable for use in larger mammals. In dogs, this compound treatment produced statistically significant and persistent weight loss, which was initially accompanied by increases in body temperature and heart rate that abated with continued dosing. This compound may be useful for treatment of obesity.

科学的研究の応用

肥満治療

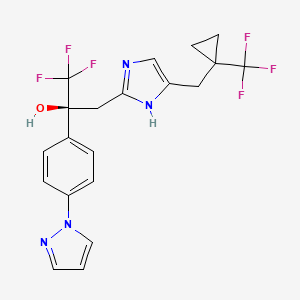

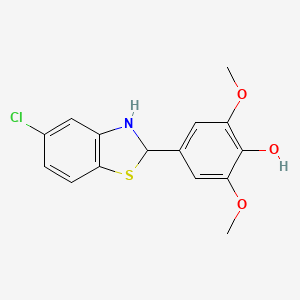

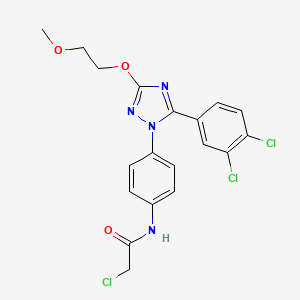

MK-5046は、孤児Gタンパク質共役受容体ボンベシン受容体サブタイプ3(BRS-3)の強力な選択的アゴニストであり、肥満の治療のために評価されています {svg_1}. This compoundは、肥満の治療に役立つ可能性があることが発見されました {svg_2}.

薬物動態および薬力学

This compoundは、健康な患者における薬物動態および薬力学について研究されてきました {svg_3}. This compoundの単回経口投与は、約1時間のT maxと1〜3.5のt 1/2で急速に吸収されることが判明しました {svg_4}.

血圧調節

This compoundの単回投与は、血圧を一時的に上昇させることが観察されています {svg_5}. これは、血圧調節におけるthis compoundの役割を調査するために使用できる可能性があります {svg_6}.

熱経験

患者は、熱感、寒気、落ち着きがないなどの有害事象を報告しており、これらの事象は発生時間(T max)と一致し、用量増加とともに増加しました {svg_7}. これは、this compoundが体温調節に役割を果たす可能性を示唆しています {svg_8}.

生殖生理学における役割

患者によって報告された勃起は、BRS-3が予想外に生殖生理学に役割を果たす可能性を示唆しています {svg_9}. これは、生殖器の健康に関する研究の新しい道を切り開く可能性があります {svg_10}.

アロステリックアゴニズム

This compoundはアロステリックアゴニストとして機能します {svg_11}. 様々なGタンパク質共役受容体(GPCR)のアロステリックリガンドは、ますます記述されており、新規な選択性と効力を持つリガンドの開発において重要な進歩をもたらしています {svg_12}.

作用機序

MK-5046, also known as UNII-QHZ72H8F6P or (2S)-1,1,1-trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol, is a potent, selective, and orally active Bombesin receptor subtype-3 (BRS-3) allosteric agonist .

Target of Action

This compound primarily targets the Bombesin receptor subtype-3 (BRS-3) . BRS-3 is an orphan G protein-coupled receptor that is involved in a variety of pathological and physiological processes .

Mode of Action

This compound functions as an allosteric agonist for the BRS-3 receptor . It interacts with BRS-3 in a way that it only partially inhibits the binding of other ligands, showing a noncompetitive inhibition pattern . This allosteric behavior of this compound includes slowing the dissociation of the BRS-3 receptor ligand .

Biochemical Pathways

The activation of BRS-3 by this compound leads to the activation of phospholipase C . This suggests that this compound may influence the phosphoinositide pathway, which plays a crucial role in various cellular functions, including cell growth and differentiation .

Pharmacokinetics

This compound exhibits dose-proportional pharmacokinetics. The exposure of this compound increases proportionally with the dose . It is eliminated with an apparent terminal half-life of 1.5 to 3.5 hours . These properties suggest that this compound has favorable pharmacokinetic characteristics for oral administration.

Result of Action

This compound inhibits food intake and reduces body weight in diet-induced obese (DIO) mouse models . This suggests that this compound could have potential therapeutic applications in the treatment of obesity .

Action Environment

The action of this compound can be influenced by environmental factors such as the physiological state of the organism. For instance, the effect of this compound on food intake and body weight was observed in diet-induced obese (DIO) mouse models , indicating that the nutritional status can impact the efficacy of this compound.

特性

IUPAC Name |

(2S)-1,1,1-trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F6N4O/c21-19(22,23)17(6-7-17)10-14-12-27-16(29-14)11-18(31,20(24,25)26)13-2-4-15(5-3-13)30-9-1-8-28-30/h1-5,8-9,12,31H,6-7,10-11H2,(H,27,29)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJINBEQCDMOAHM-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC2=CN=C(N2)CC(C3=CC=C(C=C3)N4C=CC=N4)(C(F)(F)F)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1(CC2=CN=C(N2)C[C@](C3=CC=C(C=C3)N4C=CC=N4)(C(F)(F)F)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1022152-70-0 | |

| Record name | MK-5046 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1022152700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-5046 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QHZ72H8F6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(5-Chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B609014.png)

![N-(2-aminophenyl)-4-[(3,4-dihydro-4-methylene-1-oxo-2(1H)-isoquinolinyl)methyl]-benzamide](/img/structure/B609018.png)

![4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine](/img/structure/B609019.png)

![4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine](/img/structure/B609023.png)

![4-methyl-5-((4-((6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)methyl)-1H-indole-2-carbonitrile](/img/structure/B609025.png)